molecular formula C18H17FN4O4S B5969734 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide

Cat. No.: B5969734
M. Wt: 404.4 g/mol
InChI Key: BRFRNNRNIWKASG-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific target protein, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide 1 involves the inhibition of a specific target protein, which plays a crucial role in the development and progression of various diseases. This protein is involved in several cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of this protein, this compound 1 can effectively suppress disease progression.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammation. These effects are mediated through the inhibition of the target protein, which plays a crucial role in these cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide 1 in lab experiments is its high affinity for the target protein, which allows for effective inhibition of its activity. However, one of the limitations of using this this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide 1, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for the production of this this compound may also be explored.

Synthesis Methods

The synthesis of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide 1 involves several steps, including the reaction of 4-fluorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the nitration of the resulting product and the subsequent reaction with benzenesulfonyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide can inhibit the activity of a specific target protein, leading to the suppression of disease progression.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S/c1-12-18(13(2)22(20-12)11-14-7-9-15(19)10-8-14)21-28(26,27)17-6-4-3-5-16(17)23(24)25/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFRNNRNIWKASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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